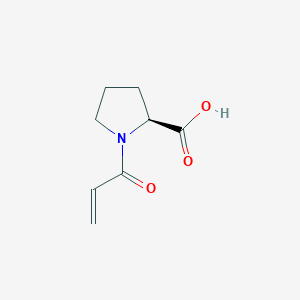
Acryloyl-l-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acryloyl-l-proline is a compound that combines the structural features of acryloyl and l-proline. It is known for its unique properties and applications in various fields, including polymer chemistry and biomedical research. The compound is characterized by the presence of an acryloyl group attached to the l-proline molecule, which imparts specific reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acryloyl-l-proline can be synthesized through the reaction of acryloyl chloride with l-proline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane. The process involves the formation of an amide bond between the acryloyl group and the amino group of l-proline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to ensure efficient and controlled reactions. These processes involve the use of tubular reactors where the reactants are continuously fed, and the product is continuously removed, minimizing side reactions and improving yield .
Analyse Chemischer Reaktionen
Types of Reactions: Acryloyl-l-proline undergoes various chemical reactions, including:
Polymerization: It can polymerize to form hydrogels and other polymeric materials.
Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light.
Substitution Reactions: Typically involve nucleophiles like amines or thiols.
Addition Reactions: Can be catalyzed by acids or bases.
Major Products:
Hydrogels: Formed through polymerization.
Substituted Derivatives: Formed through nucleophilic substitution.
Addition Products: Formed through addition reactions.
Wissenschaftliche Forschungsanwendungen
Acryloyl-l-proline has a wide range of applications in scientific research:
Polymer Chemistry: Used to create thermoresponsive and pH-responsive polymers for drug delivery systems.
Biomedical Research: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.
Drug Delivery: Utilized in the design of nanogels and hydrogels for controlled drug release.
Material Science: Applied in the synthesis of smart materials that respond to environmental stimuli.
Wirkmechanismus
The mechanism of action of acryloyl-l-proline in its applications involves its ability to form polymers and interact with biological molecules. In drug delivery systems, the compound’s thermoresponsive and pH-responsive properties allow it to release drugs in a controlled manner. The molecular targets and pathways involved include interactions with cellular membranes and proteins, facilitating targeted delivery and release of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Acryloyl-l-proline methyl ester: Similar in structure but with a methyl ester group.
N-acryloyl-l-proline: Another derivative with slight structural variations.
Uniqueness: this compound stands out due to its specific combination of acryloyl and l-proline, which imparts unique reactivity and functionality. Its ability to form responsive polymers makes it particularly valuable in biomedical and material science applications .
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(2S)-1-prop-2-enoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h2,6H,1,3-5H2,(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
UTDSSTFBUGDVAI-LURJTMIESA-N |
Isomerische SMILES |
C=CC(=O)N1CCC[C@H]1C(=O)O |
Kanonische SMILES |
C=CC(=O)N1CCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


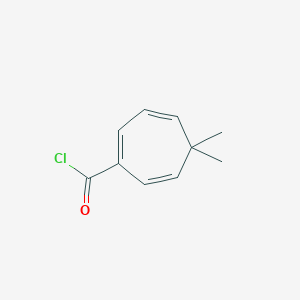
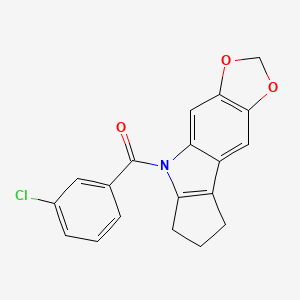
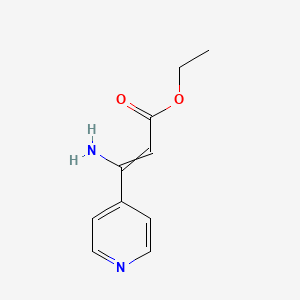
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
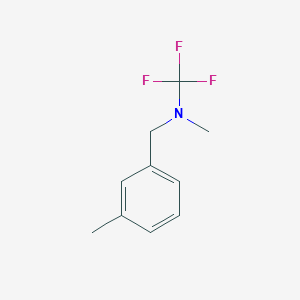
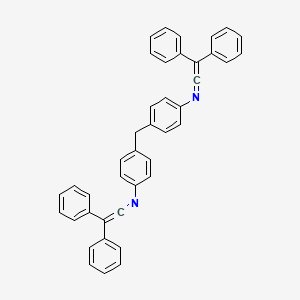
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
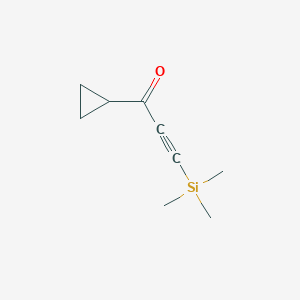

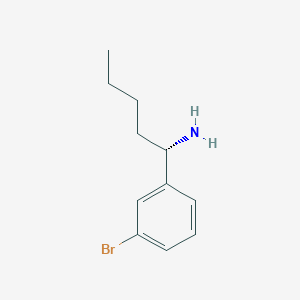
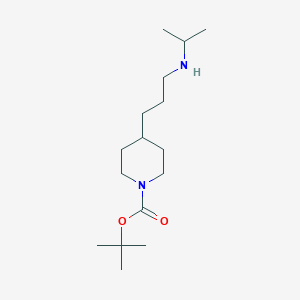

![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
